molecular formula C24H27ClFN3OS B2389536 1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride CAS No. 1215345-29-1

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

Cat. No. B2389536
CAS RN: 1215345-29-1
M. Wt: 460.01
InChI Key: UFILXNCOWKUCFP-UHFFFAOYSA-N
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Description

The compound “1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride” is a complex organic molecule. It contains a thiazole ring, which is an important heterocycle in the world of chemistry . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .


Synthesis Analysis

The synthesis of similar compounds involves the reaction of aromatic aldehydes with hydrazine derivatives . For instance, a mixture of 1-(5-(1,2,3,4-tetrahydronaphthalen-6-yl)thiazol-2-yl)hydrazine and different aromatic aldehydes in absolute ethanol were heated during the initial stage of reaction .


Molecular Structure Analysis

The molecular structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data . The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .


Chemical Reactions Analysis

The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were analyzed using various spectroscopic techniques. For instance, the FT-IR spectrum revealed peaks at 1270 cm−1 (C–S), 1652 cm−1 (C=N), and 1670 cm−1 (amide C=O), and the NH stretching vibrations were observed between 3135 and 3165 cm−1 .

Scientific Research Applications

Antimicrobial and Antiviral Applications

Compounds related to "1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride" have shown promising antimicrobial and antiviral properties. For example, derivatives of piperazine doped with Febuxostat, which share a structural similarity to the compound , have been synthesized and evaluated for their antimicrobial and antiviral activities. These derivatives exhibited significant antimicrobial activity, highlighting the potential of such compounds in combating microbial infections (Reddy et al., 2013). Similarly, compounds with 4-fluorophenyl substituted urea and thiourea derivatives have shown potent antimicrobial activity, suggesting the critical role of the fluorophenyl group in enhancing biological activity (Hamama et al., 2017).

Antitumor Activity

The synthesis and evaluation of novel derivatives for antitumor activity have also been explored. A study on bicyclic 1,2,4-triazol-3(2H)-one and 1,3,5-triazine-2,4(3H)-dione derivatives with a 4-[bis(4-fluorophenyl)methylene]piperidine group showed significant 5-HT2 antagonist activity, indicating potential applications in cancer treatment through targeting serotonin receptors (Watanabe et al., 1992). Another study on the synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate demonstrated its potential in the biological field, including moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

Pesticidal Activities

Thiazole derivatives, such as the 4-[5-(2-cyclopropylaminopyrimidin-4-yl)-4-(4-chloro-2-fluoro-phenyl)thiazol-2-yl]-1-methylpiperidine, have been investigated for their pesticidal activities against mosquito larvae and phytopathogenic fungi. These studies highlight the potential of fluorine-containing compounds in developing effective pest control agents (Choi et al., 2015).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the retrieved papers, molecules containing a thiazole ring may activate/stop the biochemical pathways and enzymes or stimulate/block the receptors in the biological systems .

Future Directions

Thiazole derivatives have shown promise in various fields, including medicinal chemistry and drug discovery research . Future research could focus on exploring the potential applications of this compound in these areas.

properties

IUPAC Name

1-[4-[[4-(4-fluorophenyl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]-2-phenylbutan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3OS.ClH/c1-2-21(18-6-4-3-5-7-18)24(29)28-14-12-27(13-15-28)16-23-26-22(17-30-23)19-8-10-20(25)11-9-19;/h3-11,17,21H,2,12-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFILXNCOWKUCFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)N2CCN(CC2)CC3=NC(=CS3)C4=CC=C(C=C4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27ClFN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((4-(4-Fluorophenyl)thiazol-2-yl)methyl)piperazin-1-yl)-2-phenylbutan-1-one hydrochloride

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